N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXVUKECJINQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazo[1,2-a]Pyridine-3-Ylmethylamine
The precursor is typically synthesized via Knoevenagel condensation of 2-aminopyridine with bromomalonaldehyde, yielding imidazo[1,2-a]pyridine-3-carbaldehyde. Subsequent reductive amination with ethylamine using sodium borohydride (NaBH4) and nickel chloride (NiCl2) in methanol produces the methylamine derivative.
Reaction Conditions
Sulfonamide Formation
The methylamine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts.
Optimized Protocol
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
- Base : TEA (2 equiv)
- Solvent : Dichloromethane (DCM), room temperature
- Reaction Time : 4–6 hours
- Yield : 68–75%
Key Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 203–205°C (decomp.) | |
| Molecular Weight | 316.38 g/mol | |
| Purity (HPLC) | >95% |
Oxidation of Sulfide Precursors
An alternative route involves the oxidation of 2-(ethylthio)imidazo[1,2-a]pyridine-3-sulfonamide to the target sulfonamide. This method is advantageous for avoiding moisture-sensitive sulfonyl chlorides.
Synthesis of Sulfide Intermediate
The sulfide precursor is prepared by reacting imidazo[1,2-a]pyridine-3-thiol with ethyl iodide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.
Reaction Conditions
Oxidation to Sulfonamide
The sulfide is oxidized using m-chloroperoxybenzoic acid (mCPBA) in DCM at 0–5°C.
Optimized Protocol
- Oxidizing Agent : mCPBA (1.1 equiv)
- Solvent : DCM, 0–5°C
- Reaction Time : 3 hours
- Workup : Recrystallization in methanol
- Yield : 55%
Side Products
- Overoxidation to sulfone derivatives occurs if mCPBA exceeds 1.2 equiv.
Microwave-Assisted Solvent-Free Synthesis
Recent advances utilize microwave irradiation to accelerate imidazo[1,2-a]pyridine formation, reducing reaction times from hours to minutes.
One-Pot Cyclization and Sulfonamidation
A solvent-free protocol condenses 2-aminopyridine, bromomalonaldehyde, and pyridine-3-sulfonamide under microwave irradiation.
Optimized Protocol
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–75 | 4–6 hours | High | Moderate |
| Sulfide Oxidation | 55 | 3 hours | Moderate | Low |
| Microwave-Assisted | 90 | 15 minutes | High | High |
Critical Considerations
- Nucleophilic Substitution : Requires anhydrous conditions but offers reproducibility.
- Microwave Synthesis : Ideal for rapid screening but demands specialized equipment.
- Oxidation Route : Limited by moderate yields and overoxidation risks.
Structural Characterization and Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the sulfonamide group’s planar geometry and hydrogen-bonding interactions with the imidazo[1,2-a]pyridine ring.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H19N3O2
Molecular Weight : 217.31 g/mol
IUPAC Name : N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
CAS Number : 802842-83-7
The compound features a unique combination of an imidazo[1,2-a]pyridine moiety and a sulfonamide group, which contribute to its diverse biological activities.
Biological Activities
This compound exhibits various biological activities that make it a candidate for drug development:
-
Anticancer Activity
- Compounds with similar structures have shown selective cytotoxicity towards cancer cells. Studies indicate IC50 values ranging from 10 to 50 µM, suggesting potential for further development as anticancer agents. Mechanistic studies reveal that these compounds may induce apoptosis via mitochondrial pathways and inhibit cell cycle progression in cancer cells .
- Antitubercular Activity
- Antimicrobial Properties
- Antimalarial Activity
Case Study 1: Antitubercular Activity
Objective : Evaluate the efficacy of N-(2-methylimidazo[1,2-a]pyridin-3-yl) derivatives against Mycobacterium tuberculosis.
Findings : Compounds exhibited MIC values ranging from 0.5 to 5 µg/mL against both sensitive and resistant strains, indicating potential for further development as antitubercular agents.
Case Study 2: Anticancer Activity
Objective : Assess the anticancer properties of imidazo[1,2-a]pyridine derivatives.
Findings : The compounds demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 50 µM. Mechanistic studies indicated induction of apoptosis via mitochondrial pathways.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar pharmacological properties.
Pyridine-3-sulfonamide: Another related compound with sulfonamide functionality.
Uniqueness
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined imidazo[1,2-a]pyridine and pyridine-3-sulfonamide structure. This combination enhances its pharmacological activity and makes it a versatile compound for various applications.
Biological Activity
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological potential. The synthesis typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyridine core through condensation reactions and subsequent modifications to introduce sulfonamide and ethyl groups .
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. These interactions can disrupt pathways essential for the survival and proliferation of pathogenic microorganisms and cancer cells.
Biological Activities
The compound has been studied for various pharmacological properties:
- Anticancer Activity : Research indicates that imidazopyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : The imidazopyridine scaffold is associated with antibacterial and antifungal activities. It has been noted for its effectiveness against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Ethyl Group | Enhances lipophilicity and cellular uptake |
| Sulfonamide Group | Increases solubility and bioavailability |
| Imidazo Ring Substitution | Alters target specificity and potency |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell growth with an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong anticancer potential compared to standard treatments .
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
